2,4-Piperidinedicarboxylic acid
CAS No.: 85819-03-0
Cat. No.: VC1639551
Molecular Formula: C7H11NO4
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85819-03-0 |
|---|---|
| Molecular Formula | C7H11NO4 |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | piperidine-2,4-dicarboxylic acid |
| Standard InChI | InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |
| Standard InChI Key | WXUOEIRUBILDKO-UHFFFAOYSA-N |
| SMILES | C1CNC(CC1C(=O)O)C(=O)O |
| Canonical SMILES | C1CNC(CC1C(=O)O)C(=O)O |
Introduction
Chemical Identity and Basic Properties
2,4-Piperidinedicarboxylic acid is an organic compound belonging to the family of heterocyclic amino acids with a saturated piperidine ring system. The chemical formula of this compound is C7H11NO4 with a molecular weight of 173.17 g/mol . This compound contains a six-membered piperidine ring with a nitrogen atom and two carboxylic acid groups at positions 2 and 4.
Nomenclature and Identification
The compound is formally identified through several systematic methods:
| Identifier Type | Value |
|---|---|
| IUPAC Name | Piperidine-2,4-dicarboxylic acid |
| CAS Registry Number | 85819-03-0 |
| MDL Number | MFCD12026391 |
| ChEMBL ID | CHEMBL28647 |
| Nikkaji Number | J263.754E |
| SMILES Notation | O=C(O)C1CCNC(C(=O)O)C1 |
| InChI | InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
| InChIKey | WXUOEIRUBILDKO-WHFBIAKZSA-N |
The data above represents the standard identifiers used in chemical databases and literature for tracking and referencing this specific compound .
Stereochemistry and Structural Isomers
Stereochemical Configuration
One of the most significant aspects of 2,4-piperidinedicarboxylic acid is its stereochemistry. The compound contains two stereogenic centers at positions 2 and 4, resulting in possible stereoisomers. The specific isomer identified in the research data is the (2S,4S)-piperidine-2,4-dicarboxylic acid . This stereochemical configuration indicates that both carbon atoms at positions 2 and 4 have the "S" absolute configuration according to the Cahn–Ingold–Prelog priority rules.
Other Stereoisomers
Given the presence of two stereocenters, there are theoretically four possible stereoisomers of 2,4-piperidinedicarboxylic acid:
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(2S,4S)-piperidine-2,4-dicarboxylic acid
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(2R,4R)-piperidine-2,4-dicarboxylic acid
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(2S,4R)-piperidine-2,4-dicarboxylic acid
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(2R,4S)-piperidine-2,4-dicarboxylic acid
Research indicates interest in the controlled synthesis of different stereoisomers, as evidenced by publications on diastereodivergent synthesis methods . These stereochemical variations are particularly important as they can lead to different biological activities and applications.
Physical and Chemical Properties
The physical and chemical properties of 2,4-piperidinedicarboxylic acid are essential for understanding its behavior in various applications and synthetic processes.
Physical Properties
Based on the available data, the following physical properties can be documented:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 173.17 g/mol | |
| Physical State | Typically a crystalline solid at room temperature (inferred from similar compounds) | |
| Purity (Commercial) | 97% (as reported by suppliers) |
Chemical Reactivity
As a dicarboxylic acid with an amine functionality, 2,4-piperidinedicarboxylic acid possesses multiple reactive sites that contribute to its chemical behavior:
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The two carboxylic acid groups can participate in esterification, amidation, and salt formation
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The secondary amine (NH) in the piperidine ring can undergo N-substitution reactions
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The compound can act as both an acid (through carboxylic groups) and a base (through the amine)
This combination of functional groups makes the compound versatile in organic synthesis applications.
Synthesis Methods
Base-Controlled Diastereodivergent Synthesis
Research indicates that controlled synthesis methods have been developed for producing specific stereoisomers of 2,4-substituted piperidines. A notable approach is the base-controlled diastereodivergent synthesis using the Wadsworth-Emmons reaction, which allows for the selective preparation of (R)- and (S)-2-substituted-4-alkylidenepiperidines . This methodology serves as a foundation for accessing various stereoisomers of 2,4-piperidinedicarboxylic acid derivatives.
Orthogonally Protected Synthesis
There is research evidence of methods for the synthesis of orthogonally protected (2R,4R)-piperidine-2,4-dicarboxylic acid , suggesting sophisticated approaches to controlling the stereochemistry and protecting the functional groups during synthesis. This is particularly important for applications in medicinal chemistry and the preparation of complex molecules.
Chemical Relationship to Similar Compounds
Comparison with 2,4-Pyridinedicarboxylic Acid
It is important to distinguish 2,4-piperidinedicarboxylic acid from the structurally related but distinctly different 2,4-pyridinedicarboxylic acid (PDCA):
| Feature | 2,4-Piperidinedicarboxylic Acid | 2,4-Pyridinedicarboxylic Acid |
|---|---|---|
| Ring Structure | Saturated piperidine ring | Aromatic pyridine ring |
| Chemical Formula | C7H11NO4 | C7H5NO4 |
| Molecular Weight | 173.17 g/mol | 167.12 g/mol |
| Aromaticity | Non-aromatic | Aromatic |
| CAS Number | 85819-03-0 | 499-80-9 |
The key difference is that piperidine contains a saturated heterocyclic ring with a nitrogen atom, while pyridine contains an aromatic heterocyclic ring with a nitrogen atom . This structural difference significantly impacts the chemical properties and reactivity of these compounds.
Research Developments
The academic literature indicates ongoing interest in the development of synthetic methodologies for 2,4-piperidinedicarboxylic acid and related compounds. The publication in the Journal of Organic Chemistry regarding diastereodivergent synthesis methods suggests continued research interest in controlling the stereochemistry of these compounds .
Research appears to be focused on:
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Development of efficient synthetic routes
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Stereoselective preparation methods
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Applications in the synthesis of more complex molecules
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Potential incorporation into bioactive compounds
Analytical Characterization
For proper identification and characterization of 2,4-piperidinedicarboxylic acid, several analytical techniques can be employed:
Chromatographic Methods
For purity assessment and isomer separation, chromatographic techniques such as:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Thin-Layer Chromatography (TLC)
These analytical approaches are essential for confirming the identity, purity, and stereochemical configuration of 2,4-piperidinedicarboxylic acid samples.
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